Methyl 2-amino-4-hydroxybenzoate
Overview
Description
Biochemical Analysis
Biochemical Properties
The biochemical properties of Methyl 2-amino-4-hydroxybenzoate are not fully understood yet. It is known that similar compounds can participate in various biochemical reactions. For instance, benzoate families such as methyl p-hydroxybenzoate have been found to perform finest second harmonic conversion .
Molecular Mechanism
Similar compounds have been found to undergo free radical reactions . For example, benzylic halides typically react via an SN1 or SN2 pathway, via the resonance-stabilized carbocation .
Temporal Effects in Laboratory Settings
It is known that the compound should be stored in a dark place, under an inert atmosphere, at room temperature . This suggests that the compound may be sensitive to light, oxygen, or temperature changes.
Metabolic Pathways
Similar compounds such as 4-amino-3-hydroxybenzoic acid have been found to be metabolized via a dehydrogenative route .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-4-hydroxybenzoate can be synthesized through several methods. One common synthetic route involves the reduction of methyl 2-hydroxy-4-nitrobenzoate. This reduction can be achieved using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The reaction typically takes place in methanol as the solvent and requires a hydrogen pressure of around 30 psi for about one hour .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-hydroxybenzoate undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group in precursor compounds can be reduced to form the amino group.
Substitution: The hydroxyl group can participate in substitution reactions to form various esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst is commonly used.
Substitution: Reagents such as alkyl halides and acid chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: this compound from nitro precursors.
Substitution: Various esters and ethers depending on the substituents introduced.
Scientific Research Applications
Methyl 2-amino-4-hydroxybenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other materials with specific properties
Mechanism of Action
The mechanism of action of methyl 2-amino-4-hydroxybenzoate involves its interaction with various molecular targets. The amino and hydroxyl groups on the benzene ring allow the compound to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence enzyme activity, receptor binding, and other biochemical processes. The specific pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
Methyl 2-amino-4-hydroxybenzoate can be compared with other similar compounds, such as:
Methyl 4-amino-3-hydroxybenzoate: This compound has the amino and hydroxyl groups in different positions, leading to different chemical properties and reactivity.
Methyl 2-amino-3-hydroxybenzoate: The position of the hydroxyl group affects the compound’s ability to participate in certain reactions.
Methyl 4-amino-2-hydroxybenzoate: This is another isomer with different substitution patterns on the benzene ring
Properties
IUPAC Name |
methyl 2-amino-4-hydroxybenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4,10H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBBOJKNCVSVOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
401568-70-5 | |
Record name | methyl 2-amino-4-hydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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